Ethyl-d5 4-aminobenzoate
CAS No.:
Cat. No.: VC16527808
Molecular Formula: C9H11NO2
Molecular Weight: 170.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 170.22 g/mol |
| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl 4-aminobenzoate |
| Standard InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2 |
| Standard InChI Key | BLFLLBZGZJTVJG-ZBJDZAJPSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl-d5 4-aminobenzoate features a benzoate ester core substituted with an amino group at the para position and a deuterated ethyl moiety. The deuterium atoms are specifically located on the ethyl chain, enhancing the compound’s utility in isotope dilution assays. Key structural attributes include:
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IUPAC Name: Ethyl-d5 4-aminobenzoate
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Isotopic Purity: ≥99 atom % deuterium, with chemical purity ≥98%
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1219803-76-5 | |
| Molecular Formula | ||
| Melting Point | 88–90°C (literature for non-deuterated analog) | |
| Solubility | Soluble in DMSO, ethanol |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves esterification of 4-aminobenzoic acid with deuterated ethanol () under acidic conditions. A common protocol includes:
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Refluxing 4-aminobenzoic acid with excess deuterated ethanol in the presence of concentrated sulfuric acid .
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Neutralization with sodium bicarbonate to isolate the crude product.
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Purification via recrystallization from ethanol or chromatography .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and isotopic incorporation. Key parameters include:
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Temperature: 70–80°C to minimize side reactions.
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Deuterium Source: High-purity deuterated ethanol to ensure ≥99% isotopic substitution .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
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ESI-MS: m/z 170.22 [M+H]⁺, with fragmentation peaks at m/z 152 (loss of H₂O) and m/z 136 (loss of –OCD₂CD₃) .
Applications in Scientific Research
Isotope Dilution Mass Spectrometry (IDMS)
Ethyl-d5 4-aminobenzoate is employed as an internal standard to quantify non-deuterated analogs in biological matrices. Its use minimizes matrix effects and enhances analytical precision .
Metabolic Tracing
Deuterium labeling enables tracking of drug metabolism pathways. For example, studies on local anesthetics utilize this compound to elucidate hepatic clearance mechanisms .
Pharmacokinetic Studies
The compound’s stability in plasma allows for precise measurement of absorption and distribution kinetics. A 2023 study demonstrated its utility in calculating the half-life of benzocaine derivatives in rodent models .
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
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Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
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